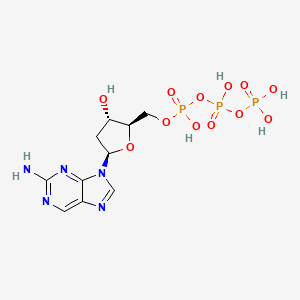
9-(2-Deoxy-5-O-(hydroxy((hydroxy(phospho nooxy)phosphinyl)oxy)phophinyl)-beta-D-erythro-pentofuranosyl)-9H-purin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 9-(2-Deoxy-5-O-(hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)-beta-D-erythro-pentofuranosyl)-9H-purin-2-amine is a complex molecule that plays a significant role in various biochemical processes It is a derivative of purine and is structurally related to nucleotides, which are the building blocks of nucleic acids like DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Deoxy-5-O-(hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)-beta-D-erythro-pentofuranosyl)-9H-purin-2-amine involves multiple steps, starting from the appropriate purine base and sugar moiety. The key steps include:
Glycosylation: The attachment of the sugar moiety to the purine base.
Oxidation and Reduction: These steps are used to introduce and modify functional groups as needed.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, often involving:
Automated Solid-Phase Synthesis: This method allows for the efficient assembly of the compound on a solid support.
Purification: Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-(2-Deoxy-5-O-(hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)-beta-D-erythro-pentofuranosyl)-9H-purin-2-amine: undergoes various chemical reactions, including:
Oxidation: This reaction can modify the purine base or the sugar moiety.
Reduction: Used to reduce any oxidized functional groups.
Substitution: Functional groups on the purine base or sugar moiety can be substituted with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
9-(2-Deoxy-5-O-(hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)-beta-D-erythro-pentofuranosyl)-9H-purin-2-amine: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Used in the production of nucleic acid-based products and as a reagent in biochemical assays.
Wirkmechanismus
The mechanism of action of 9-(2-Deoxy-5-O-(hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)-beta-D-erythro-pentofuranosyl)-9H-purin-2-amine involves its interaction with various molecular targets, including:
Enzymes: It can act as a substrate or inhibitor for enzymes involved in nucleotide metabolism.
Nucleic Acids: It can be incorporated into DNA or RNA, affecting their structure and function.
Signaling Pathways: It may influence cellular signaling pathways by modulating the activity of key proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyadenosine: A related nucleotide with a similar structure but lacking the complex phosphate groups.
Adenosine Triphosphate (ATP): A nucleotide with three phosphate groups, widely known for its role in energy transfer.
Uniqueness
9-(2-Deoxy-5-O-(hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)-beta-D-erythro-pentofuranosyl)-9H-purin-2-amine: is unique due to its specific phosphate modifications, which confer distinct biochemical properties and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
26666-45-5 |
|---|---|
Molekularformel |
C10H16N5O12P3 |
Molekulargewicht |
491.18 g/mol |
IUPAC-Name |
[[(2R,3S,5R)-5-(2-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3/c11-10-12-2-5-9(14-10)15(4-13-5)8-1-6(16)7(25-8)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,4,6-8,16H,1,3H2,(H,20,21)(H,22,23)(H2,11,12,14)(H2,17,18,19)/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
RFFKLCXZSWDRJT-XLPZGREQSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=CN=C(N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=CN=C(N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)-](/img/structure/B14170770.png)
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)
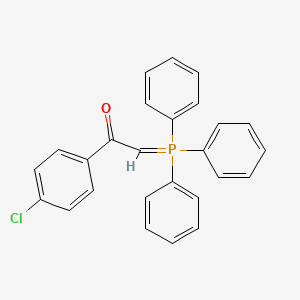
![Benzo[rst]pentaphene-5,8-diyl diacetate](/img/structure/B14170784.png)
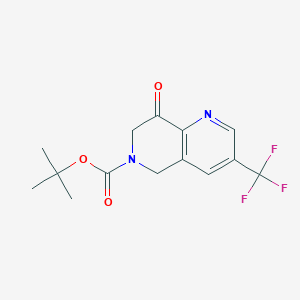
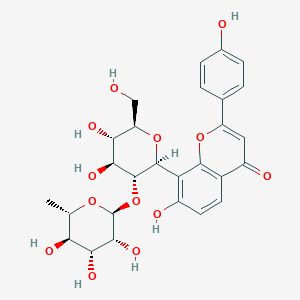
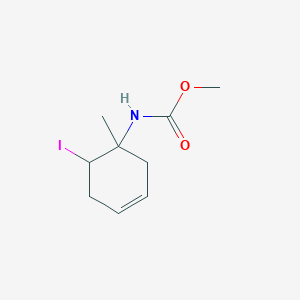
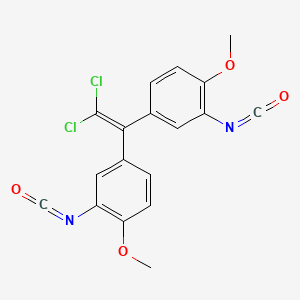
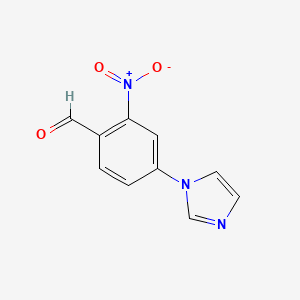
![9-Methyl-3,6-bis[2-(pyridin-4-YL)ethenyl]-9H-carbazole](/img/structure/B14170817.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14170826.png)

![1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane](/img/structure/B14170837.png)
![8-(Methanesulfonyl)-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14170841.png)
